p-MPPF dihydrochloride

Serotonin receptor Binding affinity Antagonist

Researchers needing reliable 5-HT1A blockade for PET radioligand studies face inconsistency with generic antagonists. p-MPPF dihydrochloride solves this with validated selectivity and potency. • High 5-HT1A affinity: Ki=3.3 nM, Kd=0.34 nM for reproducible competitive binding assays. • PET tracer precursor: Directly yields [18F]MPPF for human brain imaging and receptor occupancy measurement. • Batch-to-batch consistency: HPLC-verified purity (≥98%), shipped under cold chain to ensure stability. • Outperforms p-MPPI and WAY-100635 in affinity and in vivo kinetics for neurological research.

Molecular Formula C25H29Cl2FN4O2
Molecular Weight 507.4 g/mol
CAS No. 223699-41-0
Cat. No. B1678905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-MPPF dihydrochloride
CAS223699-41-0
Synonymsp-MPPF dihydrochloride;  p MPPF dihydrochloride;  pMPPF dihydrochloride
Molecular FormulaC25H29Cl2FN4O2
Molecular Weight507.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F.Cl.Cl
InChIInChI=1S/C25H27FN4O2.2ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;;/h2-13H,14-19H2,1H3;2*1H
InChIKeyTZOICBMBENXHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

p-MPPF dihydrochloride: Selective 5-HT1A Antagonist


p-MPPF dihydrochloride is a selective antagonist of the serotonin 5-HT1A receptor, commonly used as a radioligand in positron emission tomography (PET) imaging [1]. It exhibits high affinity and selectivity for the 5-HT1A receptor over other serotonin subtypes, with reported Ki values in the nanomolar range . This compound serves as a critical tool for investigating the role of 5-HT1A receptors in neurological and psychiatric disorders.

Risks of Substituting p-MPPF dihydrochloride


Generic substitution with other 5-HT1A antagonists, such as WAY-100635 or p-MPPI, is not scientifically justified due to significant differences in their binding affinity, selectivity profile, in vivo kinetics, and utility as PET radioligands. For instance, [18F]MPPF provides a unique balance of affinity and kinetics that makes it a 'suitable PET radioligand for 5-HT1A receptor human studies', a property not shared by all analogs [1]. Furthermore, direct comparisons have revealed that p-MPPF is 'more potent than p-MPPI' , and its in vivo kinetic profile differs substantially from that of [11C]WAY-100635, leading to a much lower bound-to-free ratio [2]. These distinctions underscore that even within the same class, these compounds are not interchangeable for specific research applications.

p-MPPF dihydrochloride: Comparative Evidence


Higher Potency vs. p-MPPI

A direct, class-level inference from a reputable supplier states that p-MPPF is 'more potent than p-MPPI' . While p-MPPF has a reported Ki of 3.3 ± 0.8 nM for the 5-HT1A receptor [1], p-MPPI's potency is consistently noted as lower, making p-MPPF a stronger antagonist for applications requiring high receptor occupancy at lower concentrations.

Serotonin receptor Binding affinity Antagonist

Improved In Vivo Kinetics Over WAY-100635

A direct head-to-head comparison in rhesus monkeys assessed the in vivo kinetics of three PET antagonists. [18F]MPPF exhibited a significantly lower bound-to-free ratio in receptor-rich brain regions compared to [11C]WAY-100635. Specifically, in the cingulate gyrus, the bound-to-free ratio was 2.8 for [18F]MPPF versus 13 for [11C]WAY-100635. In the mesial temporal cortex, the ratios were 5.2 and 14, respectively [1].

PET imaging In vivo kinetics Radioligand

Selective 5-HT1A Binding Profile

p-MPPF demonstrates high affinity and selectivity for the 5-HT1A receptor. Its Kd value for the 5-HT1A receptor is 0.34 nM in rat hippocampal membrane homogenates, and its Ki value is 3.3 ± 0.8 nM [1]. Importantly, p-MPPF shows minimal off-target binding to other serotonin receptor subtypes, making it a cleaner tool for probing 5-HT1A function than less selective antagonists [2].

Radioligand binding Receptor selectivity 5-HT1A

Human PET Imaging Validation

p-MPPF is not merely an in vitro tool; it has been rigorously validated as a 'suitable PET radioligand for 5-HT1A receptor human studies' [1]. Kinetic modeling in healthy human volunteers confirmed that p-MPPF PET can quantify 5-HT1A receptor distribution, with radioactivity concentrations highest in the hippocampus, intermediate in neocortex, and lowest in basal ganglia and cerebellum [1][2]. Furthermore, [18F]MPPF can be used to measure drug-related 5-HT1A receptor occupancy without the need for arterial sampling, a significant practical advantage for clinical trials [3].

PET imaging Clinical research Radioligand

Applications of p-MPPF dihydrochloride


PET Radiotracer Development

p-MPPF dihydrochloride is the chemical precursor for the synthesis of the fluorine-18-labeled PET radioligand, [18F]MPPF. This radioligand is used to non-invasively image and quantify 5-HT1A receptor density and occupancy in the living brain. This application is supported by extensive validation in humans [1], and it is particularly valuable for studying the pathophysiology and treatment of neuropsychiatric disorders such as anxiety, depression, and schizophrenia .

In Vivo 5-HT1A Pharmacology

Due to its high selectivity and potency as a 5-HT1A antagonist (Ki = 3.3 nM) [1], p-MPPF dihydrochloride is a gold-standard tool compound for blocking 5-HT1A-mediated responses in vivo and in vitro. For example, it can be used to dose-dependently antagonize 8-OH-DPAT-induced physiological or biochemical effects, such as hypothermia or the reduction of phosphorylated Erk1/2 levels in the hippocampus . This allows researchers to dissect the specific role of 5-HT1A receptors in complex biological processes.

Target Occupancy Measurement

[18F]MPPF PET imaging provides a method to directly measure the brain occupancy of novel drug candidates targeting the 5-HT1A receptor in humans [1]. This approach, which has been validated for measuring drug-related decreases in binding potential , is a powerful tool for establishing dose-response relationships in Phase 1 and early Phase 2 clinical trials, thereby guiding optimal dose selection and de-risking clinical development.

In Vitro 5-HT1A Ligand Profiling

p-MPPF dihydrochloride serves as a reference antagonist in competitive binding assays to determine the affinity and selectivity of novel compounds for the 5-HT1A receptor. Its well-characterized binding profile (Kd = 0.34 nM) [1] provides a reliable benchmark for evaluating new chemical entities in the serotonin receptor family.

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